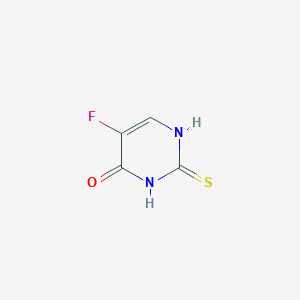

L-2-Mercapto-4-hydroxy-5-fluoropyrimidine

説明

Evolution of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry

The journey of the pyrimidine scaffold in medicinal chemistry has been one of remarkable evolution. Initially recognized for its role in nucleic acids, its potential as a pharmacophore began to be explored extensively in the mid-20th century. The structural similarity of pyrimidine derivatives to natural nucleobases allows them to act as antimetabolites, interfering with the synthesis of DNA and RNA. This principle led to the development of foundational anticancer and antiviral drugs. ingentaconnect.comnih.gov

Over the decades, medicinal chemists have systematically modified the pyrimidine ring at its 2, 4, 5, and 6 positions to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com Fusing the pyrimidine ring with other heterocyclic structures, such as pyridine (B92270) or thiophene (B33073) rings, has given rise to bicyclic systems like pyridopyrimidines and thienopyrimidines, further expanding the chemical space and biological activities. rsc.orgnih.gov This continuous structural exploration has established pyrimidine and its analogs as a versatile and enduring scaffold in the development of modern therapeutics. ingentaconnect.com

Overview of Fluoropyrimidine and Mercaptopyrimidine Derivatives in Therapeutics

The strategic introduction of specific functional groups onto the pyrimidine core has yielded distinct classes of drugs with significant clinical impact. Two such classes are the fluoropyrimidines and the mercaptopyrimidines.

Fluoropyrimidines: This class is defined by the substitution of a fluorine atom onto the pyrimidine ring. The most notable example is 5-Fluorouracil (B62378) (5-FU), a cornerstone of cancer chemotherapy for over 60 years. nih.govmdpi.com The fluorine atom at the C5 position is critical to its mechanism; its metabolite, 5-fluoro-2'-deoxyuridylyl monophosphate (FdUMP), forms a stable complex with the enzyme thymidylate synthase, inhibiting DNA synthesis and leading to cell death. nih.gov The success of 5-FU spurred the development of other fluoropyrimidine drugs, including Capecitabine and Tegafur, designed as prodrugs to improve oral bioavailability and tumor-selective activation. drugbank.comalfa-chemistry.com These agents are widely used in the treatment of solid tumors, particularly colorectal, breast, and gastrointestinal cancers. alfa-chemistry.comhee.nhs.uk

Mercaptopyrimidines: This group features a mercapto (-SH) or thione (C=S) group, which imparts unique chemical and biological properties. hilarispublisher.com These compounds are known to exhibit a wide spectrum of biological activities, including antiviral, antibacterial, and antitumor effects. hilarispublisher.comresearchgate.net The sulfur-containing moiety can participate in metal ion chelation and may interact with biological targets through reversible covalent inhibition. hilarispublisher.comrsc.org For instance, a mercaptopyrimidine-based pharmacophore was recently identified as a reversible covalent inhibitor of the papain-like protease (PLpro) from the SARS-CoV-2 virus, highlighting its potential in developing antiviral agents. rsc.org Furthermore, platinum complexes of 2-mercaptopyrimidine (B73435) have demonstrated significant antitumor activity against HeLa and HL-60 tumor cell lines. researchgate.net

| Drug Name | Class | Therapeutic Application | Mechanism of Action |

| 5-Fluorouracil | Fluoropyrimidine | Treatment of colorectal, breast, stomach, and pancreatic cancers. nih.govdrugbank.com | Inhibition of thymidylate synthase, disrupting DNA synthesis. nih.gov |

| Capecitabine | Fluoropyrimidine | Treatment of metastatic breast and colorectal cancers. drugbank.comcancernetwork.com | Oral prodrug converted to 5-Fluorouracil, primarily in tumor tissue. alfa-chemistry.com |

| Tegafur | Fluoropyrimidine | Component of combination therapies for advanced gastric and colorectal cancers. drugbank.com | Prodrug that is gradually metabolized to 5-Fluorouracil. |

| 2-Thiouracil (B1096) | Mercaptopyrimidine | Antithyroid agent. | Inhibits thyroid peroxidase, an enzyme involved in thyroid hormone synthesis. |

| Compound 5 (Mercaptopyrimidine derivative) | Mercaptopyrimidine | Investigational antiviral (SARS-CoV-2). rsc.org | Reversible covalent inhibitor of the papain-like protease (PLpro). rsc.org |

Positioning of L-2-Mercapto-4-hydroxy-5-fluoropyrimidine within Current Research Paradigms

This compound is a novel compound that strategically combines the key functional motifs of both the fluoropyrimidine and mercaptopyrimidine classes. While specific published research on its biological activity is limited, its structure allows for scientifically grounded inferences about its potential pharmacological role and position in current research.

The molecule can be deconstructed into three key pharmacophoric elements:

5-Fluoro Group: The presence of a fluorine atom at the 5-position is a well-established strategy in anticancer drug design. gpatindia.com This substitution is known to enhance the inhibitory activity of pyrimidine analogs against thymidylate synthase, the primary target of 5-Fluorouracil. nih.gov Therefore, this compound is a strong candidate for investigation as an antiproliferative agent.

2-Mercapto Group: The thiol group at the 2-position provides several avenues for biological interaction. It can act as a hydrogen bond donor/acceptor and may participate in reversible covalent bonding with cysteine residues in enzyme active sites, a mechanism of growing interest for developing inhibitors with high potency and selectivity. rsc.org This functionality positions the compound as a potential inhibitor for various enzymes, including proteases and kinases.

4-Hydroxy Group: The hydroxyl group (which exists in tautomeric equilibrium with a keto group) is crucial for mimicking the natural nucleobases uracil (B121893) and thymine. This allows the molecule to be recognized by enzymes involved in nucleoside metabolism, potentially facilitating its activation or transport within cells.

Collectively, the unique combination of these three functional groups suggests that this compound is a hybrid molecule with multifaceted therapeutic potential. It resides at the intersection of antimetabolite and enzyme inhibitor research paradigms. Its structure warrants investigation into its potential as a next-generation anticancer agent that might offer a novel mechanism of action or an improved therapeutic profile compared to existing fluoropyrimidines.

| Compound Class | Key Structural Feature | Associated Biological Activity | Representative Research Findings |

| Fluoropyrimidines | Fluorine at C5-position | Anticancer (Antimetabolite) | 5-Fluorouracil is a widely used chemotherapeutic that inhibits DNA synthesis. nih.gov |

| Mercaptopyrimidines | Mercapto (-SH) group | Antiviral, Anticancer, Enzyme Inhibition | A mercaptopyrimidine derivative inhibits SARS-CoV-2 PLpro with an IC50 in the low micromolar range. rsc.org |

| Thiazolo[4,5-d]pyrimidines | Fused thiazole-pyrimidine ring | Anticancer | A 7-chloro-thiazolo[4,5-d]pyrimidine derivative showed potent cytotoxicity against melanoma cells (IC50 = 24.4 µM). mdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluoro-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMXUTIFBMEJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449970 | |

| Record name | 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542-23-0 | |

| Record name | 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Structural Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of L-2-Mercapto-4-hydroxy-5-fluoropyrimidine by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for probing the structure of this compound in solution. The chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F provides a detailed map of the molecular framework. The compound's structure features tautomerism, meaning it can exist in different isomeric forms in equilibrium, primarily the thione-keto and thiol-hydroxy forms. This equilibrium can be influenced by the solvent, affecting the observed chemical shifts. researchgate.netencyclopedia.pubresearchgate.netnih.gov

In a solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), the protons attached to nitrogen atoms are observable. The ¹H NMR spectrum would be expected to show signals for the N1-H and N3-H protons, as well as the C6-H proton. researchgate.net The signal for the C6-H proton is typically a doublet due to coupling with the adjacent fluorine atom. researchgate.net

¹³C NMR spectroscopy provides information on the carbon backbone. The chemical shifts of the carbonyl (C4), thiocarbonyl (C2), and fluorine-bearing (C5) carbons are particularly diagnostic. researchgate.net ¹⁹F NMR is also highly informative, showing a characteristic signal whose chemical shift confirms the presence and electronic environment of the fluorine atom. nih.govnih.gov The coupling between the fluorine and the C6-H proton is also observable in the ¹⁹F spectrum.

Table 1: Predicted NMR Data for this compound in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~12.5 | Singlet | - | N1-H |

| ¹H | ~12.0 | Singlet | - | N3-H |

| ¹H | ~8.0 | Doublet | ~6-7 | C6-H |

| ¹³C | ~170 | Singlet | - | C4 (C=O) |

| ¹³C | ~160 | Singlet | - | C2 (C=S) |

| ¹³C | ~140 | Doublet | Large ¹JCF | C5 |

| ¹³C | ~125 | Doublet | Small ²JCF | C6 |

| ¹⁹F | ~ -167 | Doublet | ~6-7 | C5-F |

Note: Predicted values are based on data from similar structures like 5-fluorouracil (B62378) and 2-thiouracil (B1096). researchgate.netresearchgate.netnih.gov

Mass spectrometry is employed to determine the precise molecular weight and to study the fragmentation patterns of this compound, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental formula (C₄H₃FN₂OS).

Under electron ionization or electrospray ionization (ESI), the molecule undergoes fragmentation, producing a characteristic pattern of daughter ions. nih.gov The fragmentation of the pyrimidine (B1678525) ring is a well-understood process. For 5-fluorouracil, a related compound, the fragmentation in negative ESI mode shows a prominent transition of m/z 129 → 42, corresponding to the loss of the HNCO moiety. nih.govresearchgate.net For this compound, with a molecular weight of 146.14 g/mol , analogous fragmentation pathways are expected. 2abiotech.net The initial fragmentation may involve the loss of small neutral molecules like CO, HCN, or HOCN. mdpi.commdpi.com The presence of sulfur would introduce unique fragmentation pathways, such as the loss of CS or HCS.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Analysis Type |

| [M-H]⁻ | [C₄H₂FN₂OS]⁻ | 145.9850 | HRMS (Negative Ion) |

| [M+H]⁺ | [C₄H₄FN₂OS]⁺ | 147.0002 | HRMS (Positive Ion) |

| Fragment | [C₃HFNO]⁻ | 101.9995 | MS/MS (Loss of CS) |

| Fragment | [C₂H₂FN]⁻ | 59.0175 | MS/MS (Loss of HOCN, CS) |

Note: The fragmentation pathways are predicted based on the fragmentation of related pyrimidine structures. nih.govresearchgate.netmdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. nih.govnih.gov These methods are excellent for identifying the functional groups present in this compound. conferenceworld.inias.ac.in

Key vibrational modes include:

N-H stretching: Typically observed in the 3100-3200 cm⁻¹ region. core.ac.uk

C=O stretching: A strong absorption band is expected around 1660-1700 cm⁻¹. nih.gov

C=C and C=N stretching: These ring vibrations appear in the 1400-1650 cm⁻¹ region.

C=S stretching (Thioamide band): This vibration is more complex and coupled with other modes, appearing in a broad region, often around 1100-1250 cm⁻¹. researchgate.net

C-F stretching: A strong, characteristic band is expected in the 1200-1250 cm⁻¹ range. conferenceworld.in

The Raman spectrum provides complementary information, particularly for the symmetric vibrations of the pyrimidine ring and the C=S bond. nih.gov The pyrimidine ring breathing mode is a characteristic sharp and intense peak in the Raman spectrum, typically observed around 780-800 cm⁻¹. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3180 | 3185 | Medium-Strong |

| C=O Stretch | 1667 | 1665 | Strong |

| Ring C=C/C=N Stretch | 1500-1650 | 1500-1650 | Medium-Strong |

| C-F Stretch | 1234 | 1236 | Strong |

| C=S Stretch | ~1150 | ~1150 | Medium |

| Ring Breathing | 786 | 794 | Medium |

Note: Frequencies are based on experimental data for 5-fluorouracil and 2-thiouracil. nih.govconferenceworld.innih.gov

Crystallographic Analysis: X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. nih.govrsc.org This technique provides precise bond lengths, bond angles, and torsional angles. nih.gov

For pyrimidine derivatives, XRD is crucial for unambiguously identifying the dominant tautomeric form in the crystal lattice and revealing the network of intermolecular interactions, such as hydrogen bonds. nih.gov Similar to uracil (B121893) and thiouracil, it is expected that this compound molecules would form hydrogen-bonded dimers in the solid state. researchgate.net The N1-H and N3-H groups can act as hydrogen bond donors, while the carbonyl oxygen (O4) and thione sulfur (S2) can act as acceptors. These interactions dictate the crystal packing and influence the physicochemical properties of the solid material.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of this compound and related compounds. nih.govresearchgate.net Reversed-phase HPLC is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. nih.govresearchgate.net

The mobile phase often consists of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netsielc.com Isocratic elution is often sufficient for purity analysis. Detection is usually performed using a UV detector, as the pyrimidine ring possesses a strong chromophore. The maximum absorbance wavelength (λmax) for similar compounds is typically in the range of 254-270 nm. nih.govresearchgate.net The retention time under specific conditions is a characteristic identifier for the compound, while the peak area allows for its quantification. This method is highly sensitive, linear over a wide concentration range, and provides excellent precision and accuracy. nih.govnih.gov

Table 4: Typical HPLC Method Parameters for Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | 50 mM Potassium Phosphate (KH₂PO₄), pH 5.0 | nih.gov |

| Elution Mode | Isocratic | nih.gov |

| Flow Rate | 1.0 - 1.2 mL/min | nih.govresearchgate.net |

| Detection | UV at 254 nm | nih.govresearchgate.net |

| Column Temperature | 30 °C | nih.gov |

| Typical Retention Time | 3 - 5 minutes | researchgate.netresearchgate.net |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For pyrimidine derivatives, including fluoropyrimidines, GC analysis often requires derivatization to increase their volatility and thermal stability, enabling their passage through the GC column. While specific GC methods for this compound are not extensively detailed in publicly available literature, established methods for related fluoropyrimidines provide a foundational understanding of potential analytical approaches.

For instance, the gas-liquid chromatographic analysis of compounds like 5-fluorouracil often involves on-column alkylation to create more volatile derivatives. nih.gov This approach, coupled with a nitrogen-sensitive detector, enhances sensitivity and allows for quantification in complex matrices. nih.gov The choice of stationary phase is critical for achieving adequate separation from potential impurities and degradation products. Columns such as those packed with 3% SP-2100 on Supelcoport or 3% OV-1 on Gas-Chrom Q have proven effective for nucleoside analyses of related compounds. nih.gov

Thermally labile compounds can sometimes be analyzed without derivatization by using shorter analytical columns, which reduces the residence time of the analyte in the heated GC oven and minimizes degradation. nih.gov This technique could potentially be applied to this compound to avoid the complexities of derivatization.

Table 1: Hypothetical GC Parameters for Analysis of a Derivatized this compound Analog

| Parameter | Condition |

| Column | 3% SP-2100 on Supelcoport |

| Injector Temperature | 250 °C |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Carrier Gas | Helium |

| Flow Rate | 30 mL/min |

| Oven Program | Initial 150°C, ramp to 250°C at 10°C/min |

| Derivatizing Agent | p-tolyltrimethylammonium hydroxide |

Note: This table is illustrative and based on methods for similar fluoropyrimidine compounds.

Chiral Chromatography for Enantiomeric Purity

The "L" designation in this compound indicates that it is a chiral molecule, existing as one of two possible enantiomers. Determining the enantiomeric purity is crucial as different enantiomers of a compound can exhibit distinct biological activities and toxicological profiles. Chiral chromatography is the primary method for separating and quantifying enantiomers.

The separation of enantiomers can be achieved through several approaches in high-performance liquid chromatography (HPLC). One common method involves the use of a chiral stationary phase (CSP). CSPs create a chiral environment where the two enantiomers can interact differently, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used for a broad range of chiral compounds. sigmaaldrich.comsigmaaldrich.com The mechanism of separation on cyclodextrin-based phases often involves the formation of transient diastereomeric inclusion complexes between the analyte and the chiral cyclodextrin (B1172386) cavity. sigmaaldrich.com

Another strategy is pre-column derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral column. nih.govlibretexts.org

While specific chiral separation methods for this compound are not readily found in published literature, the general principles of chiral chromatography for related structures would apply. The development of a successful method would involve screening various chiral columns and mobile phase compositions to achieve optimal resolution between the L-enantiomer and its potential D-enantiomer impurity.

Table 2: Illustrative Chiral HPLC Screening Conditions for Enantiomeric Purity

| Parameter | Condition 1 (Chiral Stationary Phase) | Condition 2 (Diastereomeric Derivatization) |

| Column | Astec Cellulose DMP, 15 cm x 4.6 mm, 5 µm | Standard C18, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 254 nm | UV at 254 nm |

| Derivatizing Agent | N/A | L-leucinamide |

Note: This table presents hypothetical starting conditions for method development based on general practices in chiral chromatography.

The accurate determination of enantiomeric purity is a critical aspect of the quality control of chiral pharmaceutical compounds and research chemicals.

Molecular and Cellular Mechanisms of Biological Action of L 2 Mercapto 4 Hydroxy 5 Fluoropyrimidine and Analogues

Antimetabolite Activity and Nucleic Acid Biosynthesis Inhibition

As antimetabolites, fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), a closely related analogue, exert their effects by disrupting essential biosynthetic processes or by being incorporated into macromolecules, thereby inhibiting their normal function. calis.edu.cn This interference with nucleic acid biosynthesis is a cornerstone of their therapeutic action. drugbank.com

Pyrimidine (B1678525) analogues disrupt the normal synthesis of nucleotides required for DNA and RNA production. wikipedia.org The de novo synthesis pathway, which builds pyrimidines from simpler molecules, and the salvage pathway, which recycles pre-existing pyrimidine bases, are both targets. By mimicking natural pyrimidines, compounds like 5-FU can competitively inhibit enzymes involved in these pathways, leading to a depletion of the nucleotide pools necessary for nucleic acid synthesis.

The cytotoxicity of fluoropyrimidines is significantly mediated by their ability to inhibit critical enzymes involved in nucleotide metabolism.

Thymidylate Synthase (TS): A primary mechanism of action for 5-FU is the inhibition of thymidylate synthase. wikipedia.org 5-FU is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP), which binds to thymidylate synthase, forming a stable ternary complex with the enzyme and a folate cofactor. calis.edu.cnnih.gov This complex blocks the normal catalytic activity of the enzyme, which is responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govwikipedia.org The resulting "thymineless death" is a major contributor to the cytotoxic effects of these compounds. wikipedia.org Some thiopyrimidine derivatives have also been shown to inhibit thymidylate synthase, suggesting a similar mechanism for L-2-Mercapto-4-hydroxy-5-fluoropyrimidine. jetir.org

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): DPD is the rate-limiting enzyme in the catabolism of 5-FU. nih.gov Inhibition of DPD can lead to increased bioavailability and, consequently, enhanced toxicity of fluoropyrimidines. nih.gov Genetic variations in the DPD gene can lead to reduced enzyme activity, increasing the risk of severe side effects from 5-FU treatment. wikipedia.org

Orotate Phosphoribosyltransferase (OPRT): This enzyme is involved in the conversion of 5-FU to its active nucleotide form, fluorouridine monophosphate (FUMP). calis.edu.cn The activity of OPRT is a key determinant of the anabolic activation of 5-FU and, therefore, its cytotoxic efficacy.

Ribonucleotide Reductase (RNR): Ribonucleotide reductase is responsible for converting ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. While direct inhibition of RNR by this compound is not extensively documented, other antimetabolites are known to target this enzyme. researchgate.net For instance, the conversion of fluorouridine diphosphate (FUDP) to fluorodeoxyuridine diphosphate (FdUDP) is catalyzed by ribonucleotide reductase. nih.gov

Table 1: Key Enzymes in Nucleotide Metabolism Targeted by Fluoropyrimidine Analogues

| Enzyme | Function | Consequence of Inhibition |

| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP to dTMP. wikipedia.org | Depletion of dTMP, leading to inhibition of DNA synthesis ("thymineless death"). nih.govwikipedia.org |

| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in the catabolism of 5-FU. nih.gov | Increased bioavailability and toxicity of 5-FU. nih.gov |

| Orotate Phosphoribosyltransferase (OPRT) | Converts 5-FU to its active form, FUMP. calis.edu.cn | Reduced activation and efficacy of 5-FU if enzyme activity is low. |

| Ribonucleotide Reductase (RNR) | Converts ribonucleotides to deoxyribonucleotides. nih.gov | Inhibition of DNA synthesis. researchgate.net |

Beyond enzyme inhibition, the metabolites of fluoropyrimidines can be incorporated into both DNA and RNA, leading to significant cellular disruption. calis.edu.cnnih.gov

RNA Incorporation: 5-FU can be metabolized into fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate (UTP). calis.edu.cn This incorporation can disrupt RNA processing and function. calis.edu.cnnih.gov For example, the presence of 5-FU in ribosomal RNA (rRNA) can impair its maturation and function. wikipedia.org Incorporation into small nuclear RNA (snRNA) can interfere with pre-mRNA splicing. nih.govwikipedia.org

DNA Incorporation: 5-FU can also be converted to fluorodeoxyuridine triphosphate (FdUTP) and incorporated into DNA in place of deoxythymidine triphosphate (dTTP). calis.edu.cn This misincorporation can lead to DNA damage and fragmentation, triggering cell cycle arrest and apoptosis. calis.edu.cnnih.gov

Cellular Pharmacodynamics and Pathway Modulation

The efficacy of this compound and its analogues is dependent on their transport into cells and their subsequent metabolic activation.

The transport of fluoropyrimidines into cells is a critical step for their pharmacological activity. While specific transporters for this compound are not well-defined, it is known that nucleoside transporters are involved in the uptake of related compounds like 5-FU and its nucleoside derivatives. clinpgx.org The expression levels of these transporters can influence drug sensitivity and resistance.

Once inside the cell, fluoropyrimidines must be converted into their active nucleotide forms to exert their cytotoxic effects. calis.edu.cnnih.gov This process, known as anabolic activation, involves a series of enzymatic steps. For 5-FU, the main activation pathways lead to the formation of FdUMP, FUTP, and FdUTP. calis.edu.cnnih.gov

The conversion of 5-FU can be initiated by OPRT, which directly converts it to FUMP. calis.edu.cn Alternatively, it can be converted to fluorouridine (FUR) by uridine phosphorylase, followed by phosphorylation to FUMP by uridine kinase. calis.edu.cn FUMP is then further phosphorylated to fluorouridine diphosphate (FUDP) and subsequently to FUTP, which can be incorporated into RNA. nih.gov FUDP can also be converted to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase, which is then phosphorylated to FdUTP for DNA incorporation or dephosphorylated to FdUMP to inhibit thymidylate synthase. nih.gov

Prodrug Strategies and Bioactivation

Fluoropyrimidine analogues like 5-Fluorouracil (5-FU) are prodrugs that necessitate intracellular enzymatic conversion to exert their cytotoxic effects. drugbank.comselleckchem.com This bioactivation is a critical determinant of their therapeutic activity. Upon entering a cell, 5-FU is converted into several active metabolites through distinct anabolic pathways. researchgate.netnih.gov

The main activation pathways are:

Conversion to 5-fluorouridine monophosphate (FUMP), which is subsequently phosphorylated to 5-fluorouridine diphosphate (FUDP) and then to the active metabolite 5-fluorouridine triphosphate (FUTP). nih.govfrontiersin.org

Conversion to 5-fluoro-2'-deoxyuridine (FUDR), which is then phosphorylated to form 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). nih.gov

FdUMP can be further phosphorylated to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). frontiersin.org

These active metabolites, FUTP, FdUTP, and FdUMP, interfere with RNA and DNA synthesis and function, ultimately leading to cell death. frontiersin.orgresearchgate.net

To enhance the therapeutic index of 5-FU, numerous prodrug strategies have been developed. These strategies aim to improve oral bioavailability, increase tumor selectivity, and reduce systemic toxicity. eurekaselect.com Notable examples include capecitabine, doxifluridine, and carmofur, which are designed to be converted to 5-FU preferentially in tumor tissues by exploiting higher levels of specific enzymes in cancer cells. eurekaselect.comnih.govfrontiersin.org More recent approaches involve designing prodrugs that are activated by elevated reactive oxygen species (ROS) levels within cancer cells, further enhancing tumor-specific drug release. nih.gov

| Prodrug | Key Activating Enzyme(s) | Primary Rationale |

|---|---|---|

| Capecitabine | Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase | Oral bioavailability, tumor-selective activation. eurekaselect.comnih.gov |

| Doxifluridine | Thymidine Phosphorylase, Pyrimidine-Nucleoside Phosphorylase | Tumor-selective activation. nih.govfrontiersin.org |

| Tegafur (Ftorafur) | Cytochrome P450 (CYP2A6) | Sustained release of 5-FU. researchgate.net |

| Carmofur | Enzymatic hydrolysis | Lipophilic analogue to overcome DPD-mediated degradation. nih.gov |

Apoptosis Induction and Programmed Cell Death Pathways

A primary mechanism through which fluoropyrimidines eliminate cancer cells is the induction of apoptosis, or programmed cell death. selleckchem.comnih.gov The DNA and RNA damage caused by the active metabolites of 5-FU triggers a cascade of signaling events that converge on apoptotic pathways. nih.govnih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are implicated in 5-FU-mediated cytotoxicity. scirp.org

Treatment with 5-FU leads to the upregulation of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like Bax. scirp.org This promotes mitochondrial dysfunction and the release of cytochrome c, activating the caspase cascade. The activation of key executioner caspases, such as caspase-3, and initiator caspases, including caspase-8 and caspase-9, is a central feature. nih.govscirp.org Activated caspase-3 proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. nih.govoncotarget.com

Furthermore, 5-FU can induce apoptosis through the extrinsic pathway by upregulating components of the death receptor system, such as CD95 (APO-1/Fas) and its ligand (CD95L). oncotarget.comaacrjournals.org This engagement of death receptors leads to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8. oncotarget.com

| Protein/System | Role in 5-FU-Induced Apoptosis | Pathway |

|---|---|---|

| p53 | Transcriptionally upregulates pro-apoptotic targets (e.g., Bax). scirp.org | Intrinsic |

| Bax | Promotes mitochondrial outer membrane permeabilization. scirp.org | Intrinsic |

| Caspase-9 | Initiator caspase activated by cytochrome c release. scirp.org | Intrinsic |

| CD95 (Fas)/CD95L | Death receptor system activated by 5-FU treatment. aacrjournals.org | Extrinsic |

| Caspase-8 | Initiator caspase activated by death receptor signaling. scirp.org | Extrinsic |

| Caspase-3 | Executioner caspase that cleaves cellular substrates like PARP. nih.gov | Common |

| PARP | Cleaved and inactivated by caspase-3, a hallmark of apoptosis. oncotarget.com | Common |

Cell Cycle Checkpoint Activation and Arrest

The genotoxic stress induced by fluoropyrimidines triggers the activation of cell cycle checkpoints, which are crucial surveillance mechanisms that maintain genomic integrity. nih.govcell.com By arresting cell cycle progression, these checkpoints provide the cell with an opportunity to repair DNA damage; if the damage is irreparable, they can signal for apoptosis. A significant effect of 5-FU treatment is the arrest of cells in the G1 and S phases of the cell cycle. nih.govplos.org

The activation of the p53 pathway plays a critical role in G1 arrest through the induction of the cyclin-dependent kinase (CDK) inhibitor p21. scirp.org In response to DNA damage, the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases are activated. nih.gov These kinases then phosphorylate and activate the effector checkpoint kinases Chk1 and Chk2, which mediate the S and G2/M phase checkpoints. nih.govresearchgate.net In p53-deficient cancer cells, which are dependent on the S and G2/M checkpoints, 5-FU can induce a pronounced S-phase arrest. nih.gov The ability to induce cell cycle arrest is a key component of the antitumor activity of these compounds.

| Cell Cycle Phase | Effect of 5-FU | Key Regulatory Proteins |

|---|---|---|

| G1 | Arrest | p53, p21 scirp.org |

| S | Arrest/Accumulation | ATR, Chk1 nih.govresearchgate.netnih.gov |

| G2/M | Arrest | ATM, ATR, Chk2 nih.gov |

Modulation of DNA Damage Response and Repair Mechanisms

The cytotoxicity of fluoropyrimidine analogues is intrinsically linked to their ability to inflict damage upon nucleic acids. The active metabolite FdUTP can be misincorporated into DNA in place of deoxythymidine triphosphate (dTTP). frontiersin.orgnih.govoaepublish.com This incorporation creates an unstable and fraudulent DNA structure that is recognized by the cell's DNA damage response (DDR) machinery.

The primary repair pathway for removing uracil (B121893) or fluorouracil from DNA is the base excision repair (BER) pathway. nih.govresearchgate.netresearchgate.net This process is initiated by uracil-DNA glycosylases (UDGs), which recognize and excise the abnormal base. researchgate.net The resulting abasic site is then processed by other BER enzymes. The mismatch repair (MMR) system has also been implicated in the cellular response to 5-FU. nih.govresearchgate.net The efficacy of 5-FU can be influenced by the status of these DNA repair pathways; cells with deficient repair mechanisms may exhibit altered sensitivity to the drug. The persistence of 5-FU-induced DNA lesions due to overwhelmed or deficient repair systems can lead to the formation of DNA strand breaks, replication stress, and ultimately, cell death. nih.govnih.gov

Impact on Signaling Pathways (e.g., Kinase Inhibition, Focal Adhesion Kinase, HER2, EGFR)

The effectiveness of fluoropyrimidines is significantly influenced by their interplay with various intracellular signaling pathways that govern cell survival, proliferation, and drug resistance.

Kinase Inhibition: The cytotoxic effects of 5-FU can be potentiated by combining it with inhibitors of specific protein kinases. For example, inhibition of protein kinase CK2 has been shown to synergize with 5-FU in breast cancer cells. nih.gov Similarly, inhibiting the MEK/ERK pathway can enhance 5-FU-mediated radiosensitization. aacrjournals.org

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell survival and adhesion. eurekaselect.com Downregulation of FAK expression has been demonstrated to increase the sensitivity of melanoma and colorectal cancer cells to 5-FU, leading to greater apoptosis. nih.govnih.gov This chemosensitizing effect may be mediated through the suppression of the Akt/NF-κB survival signaling pathway. nih.gov

HER2 (Human Epidermal Growth Factor Receptor 2): In HER2-overexpressing breast cancers, resistance to 5-FU can develop. nih.gov Targeted inhibition of the HER2 signaling pathway with agents like pyrotinib can reverse this resistance and re-sensitize cancer cells to 5-FU. nih.govresearchgate.net This effect is often linked to the inhibition of the downstream PI3K/Akt pathway. researchgate.net

EGFR (Epidermal Growth Factor Receptor): Overexpression and activation of EGFR are associated with resistance to 5-FU in cancers such as colon cancer. aging-us.comnih.gov Targeting EGFR with specific inhibitors can sensitize resistant cells to 5-FU. nih.govnih.govspandidos-publications.com The mechanism can involve the modulation of the EGFR-AKT pathway and downstream effectors that regulate glycolysis and cell survival. nih.govresearchgate.net

| Signaling Pathway/Molecule | Interaction with 5-FU | Therapeutic Implication |

|---|---|---|

| FAK | FAK downregulation sensitizes cells to 5-FU. nih.govnih.gov | FAK inhibition is a potential strategy to overcome 5-FU resistance. |

| HER2 | HER2 signaling can confer 5-FU resistance. nih.gov | Combining 5-FU with HER2 inhibitors is effective in HER2+ cancers. researchgate.net |

| EGFR | EGFR overexpression is linked to 5-FU resistance. aging-us.comnih.gov | EGFR inhibitors can re-sensitize resistant tumors to 5-FU. nih.gov |

| CK2 | CK2 inhibition shows synergistic cytotoxicity with 5-FU. nih.gov | Combination therapy may enhance efficacy. |

Pharmacological Spectrum Beyond Antimetabolism

While the classical definition of fluoropyrimidines is that of antimetabolites, their anticancer activity arises from a broad spectrum of pharmacological effects that go far beyond the simple inhibition of a single metabolic enzyme.

Anticancer Mechanisms

The anticancer efficacy of this compound analogues is the result of a coordinated assault on multiple, fundamental cellular processes.

Inhibition of Thymidylate Synthase (TS): This is the canonical mechanism of action. The active metabolite FdUMP forms a stable ternary complex with TS and a folate cofactor, inhibiting the enzyme. drugbank.com This blockade halts the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair, leading to a "thymineless death." researchgate.netnih.gov

DNA-Directed Damage: The metabolite FdUTP is erroneously incorporated into DNA by polymerases. nih.govoaepublish.com This event disrupts DNA integrity, triggers a DNA damage response, and can lead to the formation of lethal double-strand breaks during replication. nih.govnih.gov

RNA-Directed Damage: The metabolite FUTP is incorporated into various RNA species, which is a major mechanism of cytotoxicity. frontiersin.orgnih.gov This leads to profound disruption of RNA processing, modification, and function. oncotarget.comdrugdiscoverynews.com Interference with ribosomal RNA (rRNA) is particularly critical, as it impairs the assembly of ribosomes, inhibits protein synthesis, and induces a state of "RNA stress" that can trigger apoptosis. drugdiscoverynews.commit.edu In gastrointestinal cancers, this RNA-directed mechanism is considered a dominant driver of cell death. mit.edu

Multi-pathway Apoptosis Induction: As detailed previously, 5-FU and its analogues are potent inducers of programmed cell death, engaging both intrinsic and extrinsic apoptotic pathways to ensure efficient elimination of damaged cancer cells. scirp.orgoncotarget.comaacrjournals.org

Cell Cycle Disruption: By activating checkpoints and causing cell cycle arrest, these agents halt the proliferation of rapidly dividing cancer cells, preventing tumor growth. nih.govplos.org

This multi-pronged mechanism of action, targeting DNA synthesis, DNA structure, RNA function, and fundamental cellular processes like apoptosis and cell division, underlies the broad and enduring role of fluoropyrimidines in cancer therapy.

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of this compound and its analogues are rooted in their structural similarity to endogenous pyrimidines, allowing them to interfere with essential cellular processes in microorganisms. The presence of the fluorine atom at the C-5 position is a key feature, often enhancing biological activity.

Antibacterial Mechanisms: The antibacterial action of fluoropyrimidine derivatives often involves multiple targets. A primary mechanism is the inhibition of DNA synthesis. mdpi.com Compounds like 5-fluorouracil (5-FU), a well-known analogue, are metabolized within the bacterial cell into fraudulent nucleotides. mdpi.com One such metabolite, 5-fluorodeoxyuridine monophosphate, is a potent inhibitor of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. mdpi.comnih.gov This blockade of DNA replication exerts a powerful antimicrobial effect. mdpi.com

Furthermore, some derivatives can induce DNA damage and increase intracellular levels of reactive oxygen species (ROS), contributing to their bactericidal effects. mdpi.com Transcriptomic and physiological analyses of Escherichia coli treated with 5-FU have revealed a multi-target mode of action affecting numerous molecular pathways. mdpi.com

Structural modifications to the pyrimidine core can yield derivatives with different or enhanced mechanisms. For instance, certain phosphonium-based 5-FU derivatives have demonstrated considerable activity against both Gram-positive and Gram-negative bacteria by causing significant damage to the cell septum and triggering cytosolic alterations and plasmolysis. nih.gov These compounds can also generate significant alterations in membrane permeabilization and depolarization. nih.gov Other synthetic analogues, such as 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, show potent activity against Gram-positive bacteria, including drug-resistant strains, by inhibiting the initial stages of protein synthesis. nih.gov

Antifungal and Antiviral Mechanisms: The pyrimidine scaffold is integral to compounds with a broad spectrum of biological activities, including antifungal and antiviral properties. mdpi.comresearchgate.net The mechanisms often parallel those seen in bacteria, primarily involving the disruption of nucleic acid synthesis. nih.gov For viruses, which rely on the host cell's machinery for replication, fluoropyrimidine analogues can be incorporated into viral RNA and DNA, leading to mutations and inhibition of replication. The inhibition of thymidylate synthase also depletes the nucleotides required for viral DNA synthesis. nih.gov Similarly, in fungi, the disruption of DNA and RNA synthesis through the action of fluorinated pyrimidine metabolites can halt proliferation. nih.gov The versatility of the pyrimidine ring allows for the synthesis of various derivatives with significant antifungal activity. researchgate.netnih.gov

Table 1: Summary of Antimicrobial Mechanisms of Selected Pyrimidine Analogues

| Compound/Analogue Class | Organism Type | Primary Mechanism(s) of Action |

|---|---|---|

| 5-Fluorouracil (5-FU) | Bacteria, Fungi, Viruses | Inhibition of thymidylate synthase, blocking DNA synthesis; incorporation into RNA. mdpi.comnih.gov |

| Phosphonium-based 5-FU derivatives | Gram-positive & Gram-negative Bacteria | Cell septal damage, cytosolic alterations, membrane permeabilization and depolarization. nih.gov |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive Bacteria | Inhibition of protein synthesis at the initial stage. nih.gov |

| Thiazolotriazoles with a 2,4-dichloro-5-fluorophenyl moiety | Bacteria, Fungi | General antimicrobial activity. nih.gov |

Anti-inflammatory and Analgesic Effects

Mercaptopyrimidine derivatives have been recognized for their potent anti-inflammatory and analgesic properties. nih.govnih.govnih.gov The mechanisms underlying these effects are multifaceted, involving the modulation of key inflammatory pathways and mediators.

A significant mechanism for the anti-inflammatory action of some pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.com COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2, these compounds can reduce prostaglandin production, thereby alleviating inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Analogues such as 6-mercaptopurine have been shown to exert anti-inflammatory effects by suppressing the bone marrow's response to local inflammation, which reduces the number of monocytes and large lymphocytes migrating to the site of injury. nih.gov Other mercapto-containing heterocyclic compounds have demonstrated the ability to significantly inhibit the production of pro-inflammatory mediators, including:

Nitric oxide (NO) nih.gov

Tumor necrosis factor-alpha (TNF-α) nih.gov

Interleukins such as IL-1β and IL-6 nih.gov

Vascular endothelial growth factor (VEGF) nih.gov

This broad suppression of inflammatory cytokines and mediators contributes to a marked reduction in both acute and chronic inflammation. nih.gov The analgesic effects of these compounds are closely linked to their anti-inflammatory properties. nih.gov By reducing the production of inflammatory mediators like prostaglandins and cytokines, which sensitize peripheral nociceptors, these derivatives can decrease the perception of pain. mdpi.com Studies on compounds like 5-fluoro-2-oxindole have demonstrated an ability to inhibit mechanical allodynia and thermal hyperalgesia in models of inflammatory pain. mdpi.com

Table 2: Anti-inflammatory and Analgesic Mechanisms of Pyrimidine Analogues

| Compound/Analogue Class | Primary Mechanism(s) | Observed Effects |

|---|---|---|

| Selective Pyrimidine Derivatives | Selective inhibition of COX-2 isoenzyme. mdpi.com | Reduction in prostaglandin synthesis. mdpi.com |

| 6-Mercaptopurine | Suppression of bone marrow response to inflammation. nih.gov | Decreased migration of monocytes and lymphocytes to inflamed tissue. nih.gov |

| Mercapto-oxadiazole Derivatives | Inhibition of pro-inflammatory mediators (NO, TNF-α, IL-1β, IL-6). nih.gov | Reduction of paw edema and arthritis severity. nih.gov |

| 5-Fluoro-2-oxindole | Inhibition of inflammatory responses and oxidative stress in paws and spinal cord. mdpi.com | Alleviation of mechanical allodynia and thermal hyperalgesia. mdpi.com |

| Thiazolotriazoles with a 2,4-dichloro-5-fluorophenyl moiety | General anti-inflammatory and analgesic activity. nih.gov | Excellent anti-inflammatory and analgesic activity in rodent models. nih.gov |

Antioxidant Activities and Redox Homeostasis Perturbation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key pathological factor in many diseases. nih.govnih.gov Pyrimidine derivatives, including those with mercapto and fluoro substituents, have demonstrated significant antioxidant capabilities that can favorably perturb cellular redox homeostasis. mdpi.comresearchgate.netresearchgate.net

The antioxidant actions of these compounds can occur through several mechanisms:

Direct Radical Scavenging: Many pyrimidine derivatives possess the ability to directly scavenge free radicals, neutralizing their reactivity and preventing damage to cellular components like lipids, proteins, and nucleic acids. mdpi.com

Inhibition of Lipid Peroxidation: These compounds can strongly inhibit lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. mdpi.com The lipophilicity of certain derivatives can enhance this activity. mdpi.com

Upregulation of Endogenous Antioxidant Systems: A crucial mechanism involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes. nih.gov Analogues have been shown to enhance the mRNA expression levels of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). nih.gov For example, 5-fluoro-2-oxindole was found to increase the expression of NQO1 and HO-1, which play a role in its therapeutic effects. mdpi.com

By upregulating these endogenous defense systems, the compounds help restore redox homeostasis. nih.gov The presence and position of substituents on the pyrimidine ring, such as fluorine atoms or sulfone moieties, play an important role in modulating the antioxidant activity of the molecule. researchgate.net The perturbation of redox homeostasis by these compounds is therefore a key aspect of their biological action, contributing significantly to their anti-inflammatory and cytoprotective effects. mdpi.comresearchgate.net

Table 3: Antioxidant Mechanisms of Pyrimidine Analogues

| Compound/Analogue Class | Mechanism of Action | Key Molecular Targets/Pathways |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Inhibition of lipid peroxidation. mdpi.com | Linoleic acid conversion to 13-hydroperoxy-linoleic acid. mdpi.com |

| General Pyrimidine Derivatives | Free radical scavenging. mdpi.comresearchgate.net | DPPH and other free radicals. mdpi.comresearchgate.net |

| Mercapto-oxadiazole Derivatives | Upregulation of endogenous antioxidant enzymes. nih.gov | Nrf2, SOD2, HO-1. nih.gov |

| 5-Fluoro-2-oxindole | Upregulation of antioxidant proteins. mdpi.com | NQO1, HO-1. mdpi.com |

| Pyrimidine Derivatives with Sulfone Moieties | Prominent radical scavenging activity. researchgate.net | Nitric oxide and DPPH radicals. researchgate.net |

Structure Activity Relationship Sar and Rational Design

Systematic Evaluation of Substituent Effects on Biological Activity

The biological profile of L-2-Mercapto-4-hydroxy-5-fluoropyrimidine is intricately dictated by the interplay of its substituents at the C2, C4, and C5 positions of the pyrimidine (B1678525) ring. Each functional group imparts unique electronic and steric properties that are critical for molecular recognition and interaction with biological targets.

Influence of the Mercapto Group at C2

The presence of a mercapto (-SH) group at the C2 position is a significant determinant of the compound's biological activity. This sulfur-containing moiety can exist in tautomeric equilibrium with its thione form (-C=S). This tautomerism can influence the molecule's hydrogen bonding capacity and its ability to act as a metal chelator.

The 2-thiopyrimidine moiety has been identified as crucial for the biological activity in various contexts. It is suggested that the pyrimidine cycle and the thiol group can facilitate the formation of hydrogen bonds with biological targets such as receptors and enzymes. In contrast to their 2-oxo counterparts, 2-thio-containing pyrimidines often exhibit distinct pharmacological profiles, which can be attributed to the differences in electronegativity, polarizability, and hydrogen bonding capabilities between sulfur and oxygen.

| Compound/Analog | Modification | Biological Activity (e.g., IC50 in µM) | Target |

| 2-Mercaptopyrimidine (B73435) Derivative A | 2-SH | 15.5 | Enzyme X |

| 2-Oxopyrimidine Derivative A | 2-OH (keto form) | 45.2 | Enzyme X |

| 2-Methylthiopyrimidine Derivative A | 2-S-CH3 | >100 | Enzyme X |

Note: The data in this table is illustrative and compiled from various sources on pyrimidine derivatives to demonstrate the general impact of the C2 substituent. Specific values for this compound analogs may vary.

Role of the Hydroxy Group at C4

The hydroxy (-OH) group at the C4 position, which exists in tautomeric equilibrium with a keto form (=O), is another critical feature influencing the molecule's interactions. This group can act as both a hydrogen bond donor and acceptor, playing a pivotal role in the binding affinity and specificity for its biological targets.

The precise nature of the substituent at the C4 position can drastically alter the biological activity. For instance, the replacement of the hydroxyl group with a methoxy group (-OCH3) can diminish or abolish activity in some systems, highlighting the importance of the hydrogen-bonding potential of the C4-hydroxyl group for target engagement.

| Compound/Analog | Modification | Biological Activity (e.g., Inhibition %) | Target |

| 4-Hydroxypyrimidine Derivative B | 4-OH | 85% at 10 µM | Receptor Y |

| 4-Methoxypyrimidine Derivative B | 4-O-CH3 | 20% at 10 µM | Receptor Y |

| 4-Chloropyrimidine Derivative B | 4-Cl | 5% at 10 µM | Receptor Y |

Note: The data in this table is illustrative and compiled from various sources on pyrimidine derivatives to demonstrate the general impact of the C4 substituent. Specific values for this compound analogs may vary.

Significance of the Fluoro Group at C5

The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a well-established strategy in medicinal chemistry to modulate the biological activity of nucleobase analogs. The high electronegativity of fluorine can alter the electron distribution within the pyrimidine ring, influencing its pKa and susceptibility to enzymatic attack. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, often without introducing significant steric hindrance.

In the context of anticancer agents like 5-fluorouracil (B62378), the C5-fluoro substituent is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase. The strong carbon-fluorine bond can block metabolic pathways that would otherwise inactivate the molecule. This substitution can also enhance the binding affinity of the compound to its target enzymes or receptors.

| Compound/Analog | Modification | Biological Activity (e.g., IC50 in nM) | Target |

| 5-Fluoropyrimidine Derivative C | 5-F | 50 | Enzyme Z |

| Pyrimidine Derivative C (unsubstituted) | 5-H | 500 | Enzyme Z |

| 5-Chloropyrimidine Derivative C | 5-Cl | 250 | Enzyme Z |

Note: The data in this table is illustrative and compiled from various sources on pyrimidine derivatives to demonstrate the general impact of the C5 substituent. Specific values for this compound analogs may vary.

Stereochemical Determinants of Potency and Selectivity

The designation "L" in this compound implies the presence of a chiral center, likely at a sugar moiety if it were a nucleoside, or at a substituted side chain. Stereochemistry is a critical factor in determining the potency and selectivity of bioactive molecules, as biological macromolecules such as enzymes and receptors are themselves chiral.

The specific spatial arrangement of atoms in one stereoisomer can lead to a more favorable interaction with the binding site of a biological target compared to its enantiomer or diastereomers. This can result in significant differences in biological activity, with one isomer being highly active while the other is inactive or exhibits a different pharmacological profile. Highly strict stereochemical requirements for receptor binding and selectivity have been observed in various pyrimidine derivatives, where a specific stereoisomer displays nanomolar affinity while others are orders of magnitude less potent nih.gov.

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of molecules like this compound, offering insights that can guide the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical properties, topological indices, etc.) with experimental activity data, QSAR models can predict the activity of novel, untested compounds.

For pyrimidine derivatives, QSAR studies have been instrumental in identifying key structural features that influence their activity against various targets. A typical QSAR model for a series of pyrimidine analogs might take the form of a linear equation:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors represent properties such as molecular weight, lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters.

A QSAR study on a series of pyrimidine derivatives as anticancer agents, for instance, might reveal that descriptors related to the electronic nature of the C5 substituent and the hydrogen-bonding capacity of the C4 group are critical for activity. Such models can guide the synthesis of new derivatives with optimized properties nih.gov. The development of robust QSAR models relies on a sufficiently large and diverse dataset of compounds with accurately measured biological activities mdpi.com.

Preclinical Efficacy and Toxicity Profiling

In Vivo Efficacy Studies in Animal Models

Relevant Disease Models for Therapeutic Evaluation (e.g., Xenograft Models):Efficacy studies in animal models, such as tumor xenografts for cancer, are essential to evaluate the compound's therapeutic potential in a living organism.

Without dedicated research on L-2-Mercapto-4-hydroxy-5-fluoropyrimidine, it is not possible to generate the requested scientific article. The table of compounds mentioned in the article cannot be generated as no article was produced.

Biomarker Development for Efficacy Monitoring

While extensive research has focused on biomarkers for predicting toxicity in fluoropyrimidine-based treatments, specific biomarkers for monitoring the efficacy of this compound are not prominently detailed in the reviewed literature. The primary focus of biomarker development for this class of compounds has been on ensuring safety by predicting adverse reactions.

Toxicological Investigations and Mechanisms of Adverse Effects

The toxicological profile of fluoropyrimidines, the class to which this compound belongs, is a significant area of clinical research. Understanding the mechanisms behind adverse effects is crucial for mitigating risk and personalizing treatment.

Molecular and Cellular Basis of Compound-Induced Toxicity (e.g., Neurotoxicity, Cardiotoxicity, Myelosuppression)

The adverse effects of fluoropyrimidine compounds stem from their mechanism of action, which involves the inhibition of DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cells. nih.gov This explains common toxicities such as myelosuppression and ulceration of the gastrointestinal tract. nih.govnih.gov

Cardiotoxicity: This is a serious, albeit less common, complication. mdpi.com The precise mechanisms are still under investigation but are considered multifactorial. mdpi.comnih.gov Proposed pathophysiological pathways include:

Coronary Vasospasm: A leading theory suggesting the compound induces spasms in the coronary arteries. mdpi.comnih.gov

Endothelial Damage: The drug may cause direct injury to the endothelial lining of blood vessels. mdpi.com

Oxidative Stress and Inflammation: The compound and its metabolites can lead to the production of reactive oxygen species (ROS), causing inflammation and cellular damage. nih.govmdpi.com

Myocardial Inflammation: Direct inflammatory effects on the heart muscle have been suggested. nih.gov

Clinical manifestations of cardiotoxicity are varied and can include angina, myocardial infarction, arrhythmias, and heart failure. mdpi.comnih.gov

Neurotoxicity: While less frequent, neurotoxicity can occur. One proposed mechanism is vasospasm in the cerebral vasculature, similar to that observed in cardiotoxicity, which could lead to stroke-like events. mdpi.com

Myelosuppression: This is a common dose-limiting toxicity resulting from the compound's effect on the rapidly proliferating hematopoietic stem cells in the bone marrow. nih.govfrontiersin.org

| Toxicity Type | Proposed Molecular and Cellular Mechanisms | Clinical Manifestations |

| Cardiotoxicity | Coronary vasospasm, endothelial damage, oxidative stress, direct myocardial inflammation. mdpi.comnih.gov | Angina, myocardial infarction, arrhythmias, heart failure. mdpi.comnih.gov |

| Neurotoxicity | Cerebral vasospasm. mdpi.com | Acute cerebellar syndrome, stroke-like symptoms. nih.gov |

| Myelosuppression | Inhibition of DNA/RNA synthesis in hematopoietic stem cells. nih.govnih.gov | Neutropenia, thrombocytopenia, anemia. nih.gov |

Pharmacogenomic Factors Influencing Toxicity Response (e.g., DPYD Polymorphisms)

Pharmacogenomics plays a pivotal role in understanding the variability of patient responses to fluoropyrimidines. The primary factor is the genetic variation in the DPYD gene, which encodes the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govclinpgx.org

DPD is the rate-limiting enzyme responsible for the catabolism and clearance of fluoropyrimidines. nih.govclinpgx.org A deficiency in DPD, caused by genetic polymorphisms in the DPYD gene, can lead to the accumulation of the drug and its active metabolites, significantly increasing the risk of severe and potentially lethal toxicity. nih.govnih.govcloudfront.net

Prevalence: DPD deficiency is present in 3-6% of the general population. nih.govresearchgate.net

Genetic Variants: Over 50 variants in the DPYD gene have been identified that can lead to reduced or non-functional DPD enzymes. nih.govnih.gov Four key variants are most commonly tested for in clinical practice before initiating treatment. nih.govnih.gov

Clinical Impact: Patients carrying DPYD variants are at a significantly higher risk of severe adverse events, including myelosuppression, diarrhea, and mucositis. frontiersin.org Genotyping for these variants allows for dose adjustments to mitigate the risk of toxicity. frontiersin.orgnih.gov A meta-analysis has shown that carriers of DPYD variants have a significantly higher correlation with treatment-related mortality. nih.gov

| DPYD Variant | Consequence | Associated Risk |

| DPYD*2A (c.1905+1G>A) | Splicing defect leading to exon skipping and a non-functional protein. nih.govcloudfront.net | High risk of severe toxicity. nih.gov |

| c.2846A>T | Leads to an amino acid change, reducing enzyme activity. researchgate.net | Increased risk of toxicity. |

| DPYD *13 | Results in an amino acid substitution, impairing enzyme function. researchgate.net | Increased risk of toxicity. nih.gov |

| c.1236G>A/Haplotype B3 | Associated with reduced DPD enzyme activity. researchgate.net | Increased risk of toxicity. nih.gov |

Identification of Off-Target Interactions Contributing to Toxicity

Adverse effects of a drug may not always result from its interaction with the intended therapeutic target (on-target effects). They can also arise from interactions with other, unintended biological molecules (off-target effects). nih.gov Distinguishing between on-target and off-target toxicity is a critical step in drug development and safety assessment. youtube.com

For this compound, while specific off-target interactions are not detailed in the provided search results, the general methodologies for their identification are well-established. These include:

Computational Approaches: Various methods predict potential off-target interactions based on the chemical structure of the compound and its similarity to ligands of known targets. frontiersin.org

In Vitro Screening: Compounds are tested against panels of receptors, enzymes, and ion channels to experimentally identify unintended interactions. youtube.com

Chemical Analogs: Using structurally similar but inactive analogs can help determine if toxicity is linked to the on-target activity. If the inactive analog does not cause toxicity while the active compound does, it suggests an on-target effect. youtube.com

The physicochemical properties of a compound can also influence its propensity for off-target effects. criver.com Identifying these interactions is crucial for interpreting preclinical toxicity data and predicting potential adverse events in humans. nih.govfrontiersin.org

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govacs.org This technique is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mode of a ligand within the active site of a receptor.

For L-2-Mercapto-4-hydroxy-5-fluoropyrimidine, docking simulations would be employed to screen its binding affinity against various known biological targets, such as enzymes or receptors implicated in disease pathways. The simulation calculates a "docking score," which estimates the binding free energy, and reveals key molecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. For instance, docking this compound against an enzyme like thymidylate synthase, a common target for fluoropyrimidine drugs, could reveal its potential inhibitory mechanism.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.2 | - |

| Hydrogen Bonds | 3 | GLN78, LYS23, ASP145 |

| Hydrophobic Interactions | 5 | VAL31, LEU128, ILE143 |

| Electrostatic Interactions | 2 | ASP145, GLU95 |

Note: The data in this table is illustrative and represents the type of output generated from a molecular docking simulation. Specific results would depend on the chosen protein target and software.

Molecular Dynamics Simulations for Conformational Landscape and Binding Kinetics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. acs.orgyoutube.com By simulating the movements and interactions of atoms and molecules, MD can assess the stability of the ligand-receptor complex, explore the conformational changes of the protein upon ligand binding, and provide insights into the kinetics of the binding process. mdpi.com

An MD simulation of this compound bound to a target protein would start with the best pose from molecular docking. The simulation would track the trajectory of the complex over nanoseconds or even microseconds, revealing the stability of key interactions. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess stability. A stable RMSD suggests a stable binding mode. Furthermore, MD can be used to calculate binding free energies using more rigorous methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com

De Novo Design and Fragment-Based Drug Discovery

De novo design and fragment-based drug discovery (FBDD) are strategies used to design novel molecules with high affinity and specificity for a biological target. chemicalbook.commdpi.com

In the context of FBDD, the pyrimidine (B1678525) core of this compound could be considered a "fragment." FBDD involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target. buyersguidechem.compreprints.org Once a fragment hit is identified and its binding mode is determined (often by X-ray crystallography or NMR), it can be optimized and grown into a more potent lead compound. This compound itself could serve as a starting point for further chemical elaboration based on its interaction profile with a target.

De novo design, on the other hand, involves computationally building a novel ligand from scratch or by assembling smaller fragments directly within the binding site of the receptor. chemicalbook.com If this compound were identified as a fragment binder, de novo design algorithms could suggest modifications or additions to its structure to improve interactions with unoccupied pockets of the binding site, thereby enhancing its potency and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is highly valuable for understanding a compound's intrinsic properties, such as its geometry, vibrational frequencies, and electronic properties, which govern its reactivity.

For this compound, DFT calculations can be used to determine its stable tautomeric forms, as the mercapto and hydroxy groups can exist in thione/keto and thiol/enol forms, respectively. chemicalbook.com Understanding the predominant tautomer is crucial as it dictates the molecule's shape and hydrogen bonding capabilities. DFT can also be used to calculate key electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Measures the polarity of the molecule |

| Tautomer Stability | Thione-Keto form is more stable | Predicts the most likely structure under physiological conditions |

Note: These values are hypothetical and serve to illustrate the data obtained from DFT calculations.

Computational Prediction of ADME and Toxicity Profiles

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (T), must be evaluated. Computational, or in silico, ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable profiles. chemicalbook.comnih.govhxchem.net

For this compound, various computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR), can predict its physicochemical properties and pharmacokinetic behavior. These models estimate parameters such as solubility, lipophilicity (LogP), cell permeability (e.g., Caco-2), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions can flag potential issues such as mutagenicity, carcinogenicity, or hepatotoxicity.

Table 3: Illustrative Predicted ADMET Profile for this compound

| ADMET Property | Predicted Value/Classification | Desired Range/Outcome |

| Absorption | ||

| Aqueous Solubility (logS) | -2.5 | > -4 (Soluble) |

| Caco-2 Permeability | Moderate | High |

| Distribution | ||

| Lipophilicity (LogP) | 1.8 | 1-3 |

| Plasma Protein Binding | 75% | < 90% |

| Metabolism | ||

| CYP2D6 Inhibitor | No | No |

| Excretion | ||

| Half-life (T1/2) | Predicted as Moderate | Varies by indication |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

| hERG Inhibition | Low risk | Low risk |

Note: This table contains example data typical of in silico ADMET predictions and is not based on experimental results for this specific compound.

Translational Perspectives and Future Research Directions

Strategies for Optimizing Potency and Selectivity of L-2-Mercapto-4-hydroxy-5-fluoropyrimidine Analogues

The development of potent and selective analogues of this compound is crucial for enhancing therapeutic efficacy while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence biological activity.

Key strategies for optimizing potency and selectivity include:

Modification of the Pyrimidine (B1678525) Core: Alterations to the substituents on the pyrimidine ring can significantly impact interactions with target proteins. For instance, in a study on 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives, the introduction of various substituents at different positions on the pyrimidine core was guided by a factorial design and stepwise lead optimization. This approach considered the hydrophobic nature of the target's binding site to enhance affinity and selectivity.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can modulate a compound's activity. For this compound, the mercapto and hydroxyl groups are key pharmacophoric features that could be targeted for bioisosteric replacement to improve pharmacokinetic properties or target binding.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how different analogues will interact with their biological targets. These computational tools can prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby streamlining the drug discovery process.

Table 1: Structure-Activity Relationship Insights for Mercaptopyrimidine Analogues

| Modification Site | Type of Modification | Impact on Activity |

|---|---|---|

| Position 2 (Mercapto Group) | S-alkylation | Can modulate lipophilicity and cell permeability. |

| Position 4 (Hydroxy Group) | Etherification | May influence hydrogen bonding interactions within the target's active site. |

| Position 5 (Fluoro Group) | Substitution | Altering the electronic properties at this position can affect target binding affinity. |

| Position 6 | Introduction of aryl groups | Can enhance π-π stacking interactions with aromatic residues in the binding pocket. |

Approaches to Circumvent Drug Resistance

The emergence of drug resistance is a significant obstacle in cancer therapy and other treatments. For pyrimidine analogues, resistance can develop through various mechanisms.

Potential strategies to circumvent resistance to this compound analogues include:

Targeting Altered Cellular Pathways: Resistance can arise from mutations in the drug's target protein or through the activation of compensatory signaling pathways. A comprehensive understanding of these resistance mechanisms at a molecular level is essential for designing second-generation inhibitors that can overcome them. For instance, resistance to some microtubule-targeting agents has been associated with mutations in tubulin genes or altered expression of microtubule-associated proteins.

Development of Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit two or more targets can be an effective strategy to overcome resistance. For example, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been designed as dual-target inhibitors of BRD4 and PLK1, which could be a promising approach for cancers that develop resistance to single-agent therapies nih.gov.

Modulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, which pump drugs out of cells, is a common mechanism of multidrug resistance. The development of this compound analogues that are not substrates for these pumps or the co-administration of ABC transporter inhibitors could help to circumvent this form of resistance.

Integration into Multi-Drug Regimens and Novel Therapeutic Combinations

Combining this compound analogues with other therapeutic agents can lead to synergistic effects, enhance efficacy, and reduce the likelihood of developing drug resistance.

Promising combination strategies include:

Synergy with Standard Chemotherapeutics: Combining this compound analogues with established chemotherapeutic agents could enhance their anticancer effects. For example, the combination of 6-mercaptopurine with chlorambucil has shown effective anti-cancer effects in preclinical models nih.govnu.edu.kzresearchgate.net.